Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazinone Moiety: This involves the reaction of a suitable precursor with reagents such as hydrazine and acetic acid under reflux conditions to form the pyridazinone ring.
Piperidine Ring Formation: The final step involves the cyclization of the intermediate to form the piperidine ring, which is typically achieved using a cyclization agent under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate can be compared with similar compounds such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar ester and pyrimidine structure but lacks the sulfonyl and piperidine moieties.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another similar compound with a different heterocyclic ring system.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25N3O5S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 1-[4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]phenyl]sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C20H25N3O5S/c1-3-28-20(25)16-5-4-10-23(13-16)29(26,27)18-8-6-15(7-9-18)12-17-11-14(2)21-22-19(17)24/h6-9,11,16H,3-5,10,12-13H2,1-2H3,(H,22,24) |
InChI Key |
JSDWOYNDBFYDHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)CC3=CC(=NNC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.